molecular formula C24H20O B14549510 Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-(1-methylethyl)- CAS No. 62224-87-7

Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-(1-methylethyl)-

Cat. No.: B14549510
CAS No.: 62224-87-7
M. Wt: 324.4 g/mol
InChI Key: IGCBHVUVJUVSBD-UHFFFAOYSA-N
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Description

Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-(1-methylethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-(1-methylethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the indeno[2,1-b]pyran core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the 9-(1H-inden-2-yl) and 2-(1-methylethyl) groups through substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction to form reduced derivatives.

    Substitution: Reactions with nucleophiles or electrophiles to substitute functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents like dichloromethane, ethanol, or water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-(1-methylethyl)- involves its interaction with molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interaction with Receptors: Modulating receptor activity to exert biological effects.

    Pathway Modulation: Affecting signaling pathways involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Indeno[1,2-b]pyran: Another indeno-pyran derivative with different substitution patterns.

    Indeno[2,1-b]furan: A similar compound with a furan ring instead of a pyran ring.

Uniqueness

Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-(1-methylethyl)- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

62224-87-7

Molecular Formula

C24H20O

Molecular Weight

324.4 g/mol

IUPAC Name

9-(1H-inden-2-yl)-2-propan-2-ylindeno[2,1-b]pyran

InChI

InChI=1S/C24H20O/c1-15(2)22-12-11-21-19-9-5-6-10-20(19)23(24(21)25-22)18-13-16-7-3-4-8-17(16)14-18/h3-13,15H,14H2,1-2H3

InChI Key

IGCBHVUVJUVSBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C2C3=CC=CC=C3C(=C2O1)C4=CC5=CC=CC=C5C4

Origin of Product

United States

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